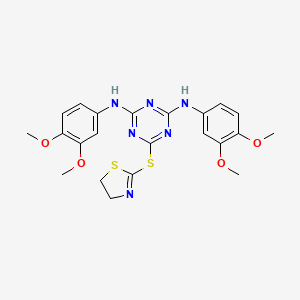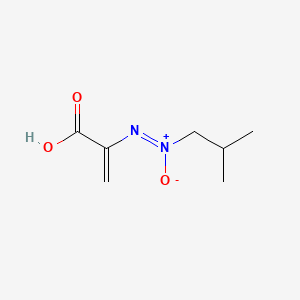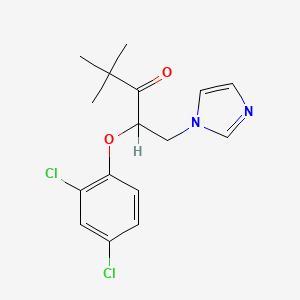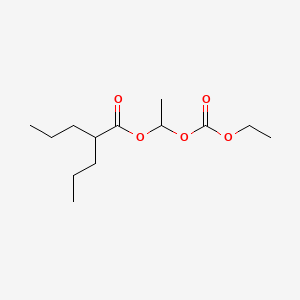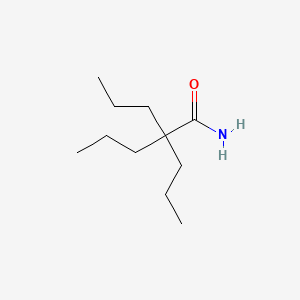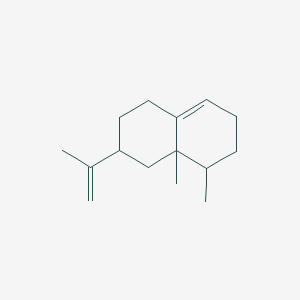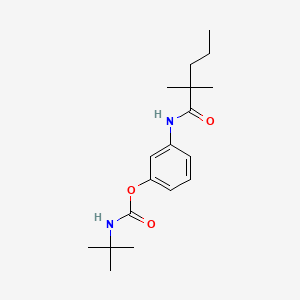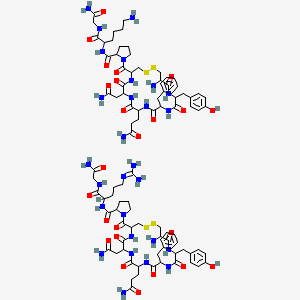
Pituitrin
Overview
Description
Pituitrin is a pharmaceutical compound that contains two primary hormones: vasopressin and oxytocin These hormones are naturally produced by the posterior pituitary gland and play crucial roles in regulating various physiological functions
Mechanism of Action
Target of Action
Pituitrin, also known as Vasopressin, primarily targets the kidneys and the vascular smooth muscle . In the kidneys, it acts on the collecting ducts , increasing their permeability to water . In the vascular smooth muscle, it induces vasoconstriction, thereby increasing blood pressure .
Mode of Action
This compound interacts with its targets by binding to vasopressin receptors located in the kidneys and vascular smooth muscle . In the kidneys, this binding triggers a cascade of events that increase the reabsorption of water, reducing urine output and helping to concentrate the urine . In the vascular smooth muscle, this compound induces vasoconstriction, which increases peripheral resistance and, consequently, raises blood pressure .
Biochemical Pathways
The action of this compound involves several biochemical pathways. In the kidneys, it increases the expression of aquaporin-2 water channels in the collecting ducts, facilitating water reabsorption . In the vascular smooth muscle, this compound activates the phospholipase C pathway , leading to the release of intracellular calcium ions and resulting in muscle contraction and vasoconstriction .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is rapidly absorbed and distributed throughout the body . It is metabolized in the liver and kidneys, and its metabolites are excreted in the urine . The rapid onset of this compound’s effects suggests a high bioavailability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, such as aldosterone , can enhance its water-conserving effects . Additionally, conditions such as dehydration or low blood pressure can stimulate the release of this compound . Conversely, factors such as alcohol consumption can inhibit this compound’s action, leading to increased urine production .
Biochemical Analysis
Biochemical Properties
Pituitrin interacts with various enzymes, proteins, and other biomolecules. The vasopressin component of this compound is known for its vasoconstrictive properties, which can help control post-partum hemorrhage . The oxytocin component, on the other hand, plays a significant role in inducing labor prior to birth .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. For instance, it influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The vasopressin in this compound can influence the water balance in cells, leading to an increase in body water content .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The vasopressin component of this compound, for example, binds to vasopressin receptors on the cell membrane, leading to vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can significantly improve the success rate of resuscitation, shorten the time to resuscitation, and improve survival rates in cardiopulmonary resuscitation (CPR) studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study on the water balance of Bufo Regularis, it was found that the increase in body water following this compound injection might be due to an increased rate of water uptake through the skin, or to a decreased rate of elimination of water through the kidneys, or to a combination of the two .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, the vasopressin component of this compound is involved in the water balance regulation pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the bloodstream. The hormones oxytocin and vasopressin, which make up this compound, are manufactured by neurosecretory cells in the hypothalamus and are transported down the axons and stored in nerve terminals in the posterior pituitary .
Subcellular Localization
The subcellular localization of this compound is primarily in the posterior pituitary gland, where it is stored in nerve terminals . The axon terminals in the posterior pituitary are surrounded by supporting cells called pituicytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pituitrin involves the extraction and purification of vasopressin and oxytocin from the posterior pituitary gland. These hormones can also be synthesized chemically through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from animal pituitary glands or recombinant DNA technology to produce vasopressin and oxytocin in microbial systems. The extracted or synthesized hormones are then purified using chromatographic techniques to ensure high purity and potency.
Chemical Reactions Analysis
Types of Reactions
Pituitrin undergoes various chemical reactions, including:
Oxidation: Vasopressin and oxytocin can be oxidized to form disulfide bonds, which are crucial for their biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to the inactivation of the hormones.
Substitution: Chemical modifications can be made to the peptide chains to alter their activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to maintain the integrity of the peptide chains.
Major Products Formed
The major products formed from these reactions include the active forms of vasopressin and oxytocin with intact disulfide bonds, as well as inactive forms resulting from the reduction of these bonds.
Scientific Research Applications
Pituitrin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in research on hormone regulation and signaling pathways.
Medicine: Used in clinical studies to investigate its effects on water retention, blood pressure, and uterine contractions.
Industry: Applied in the development of pharmaceuticals for treating conditions like diabetes insipidus and postpartum hemorrhage.
Comparison with Similar Compounds
Similar Compounds
Vasopressin Analogs: Desmopressin, terlipressin
Oxytocin Analogs: Carbetocin, demoxytocin
Uniqueness
Pituitrin is unique in that it contains both vasopressin and oxytocin, allowing it to exert a combined effect on water retention, blood pressure regulation, and uterine contractions. This dual action makes it particularly useful in clinical settings where multiple physiological effects are desired.
Properties
IUPAC Name |
N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N15O12S2.C46H65N13O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTCWSBVQSZVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H130N28O24S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2140.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Vasopressin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00067 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Vasopressin, Cyclo (1-6) L-Cysteinyl-L-Tyrosyl-L-PhenylalanylL-Glutaminyl-L-Asparaginyl-L-Cysteinyl-L-Prolyl-L-Arginyl-L-Glycinamide, is a cyclic nonapeptide hormone primarily produced by the supraoptic and periventricular nuclei of the hypothalamus. Vasopressin release is mediated by sensory pathways, in which either a 2% increase in plasma osmolarity or a 10% decrease in blood pressure causes the release of endogenous vasopressin. Upon release, vasopressin mediates a variety of physiological effects, both centrally and systemically, primarily by binding to G-protein-coupled receptors termed V1 (V1A), V2, and V3 (V1B). V1 receptors are abundantly expressed in the brain whereby vasopressin binding can increase blood pressure through autonomic pathways. Peripherally, V1 is localized in the blood vessels (vascular smooth muscle), platelets, adrenal glands, kidneys, and liver. Vasopressin binding to V1 causes hydrolysis of phosphatidylinositol-4,5-bisphosphate into inositol triphosphate (IP3) and diacylglycerol (DAG) by phospholipase C, which in turn release intracellular calcium and activate protein kinase C (PKC) to open voltage-gated calcium channels (VGCCs) while closing potassium channels. Overall, intracellular calcium levels rise, which bind calmodulin and cause muscular contraction, resulting in vasoconstriction. This is balanced by the apparent ability of vasopressin to induce vasodilation through binding oxytocin receptors and activating endothelial nitric oxide (NO) synthase; NO acts antagonistically to reduce muscle contraction. It is also thought that vasopressin, acting through both V1 and oxytocin receptors, causes the cardiac release of atrial natriuretic peptide (ANP), which has a negative inotropic effect; indeed, vasopressin tends to decrease heart rate and cardiac output, although the opposite effect has been noted with low doses. V2 receptors are abundantly expressed in the distal convoluted tubules and the collecting ducts of the kidneys. Vasopressin binding to V2 causes activation of a Gs protein that subsequently activates protein kinase A (PKA) through adenylyl cyclase-mediated increase in cyclic adenosine monophosphate (cAMP), which leads to phosphorylation of the water channel aquaporin-2 (AQP2) and its trafficking to the cell surface. Increased AQP2 levels lead to increased water reabsorption and explains vasopressin's antidiuretic effects. V3 (formerly V1B) receptors are primarily located in the anterior pituitary and brain. Vasopressin released during acute stress causes adrenocorticotropic hormone (ACTH) release from the pituitary through V3 and by potentiating the effects of corticotrophin-releasing factor. Within the brain itself, V3 activation modulates various effects, including recognition, memory, aggression, anxiety, and depression. Thus, vasopressin can affect a wide variety of physiological processes, often in apparently contradictory ways depending on the patient's dose and physiological state. Vasodilatory shock causes an immediate release of vasopressin from 20 to 200 times its normal serum concentration, which falls again to normal levels in prolonged shock; in this context, normal serum levels are insufficient to control the pathologic vasodilation. In these cases, vasopressin acts to depolarize hyperpolarized vascular smooth muscle cells, restore sensitivity to catecholamines, and inhibit excessive nitric oxide production, primarily through acting through V1 receptors. Therefore, vasopressin helps decrease the dose requirement for norepinephrine and is routinely administered together with norepinephrine to restore normal blood pressure in shock states. | |
| Record name | Vasopressin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00067 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
11000-17-2 | |
| Record name | Vasopressin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011000172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vasopressin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00067 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


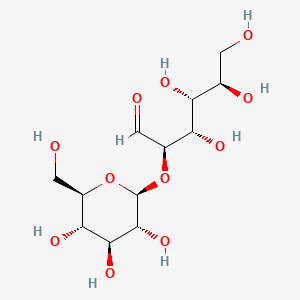
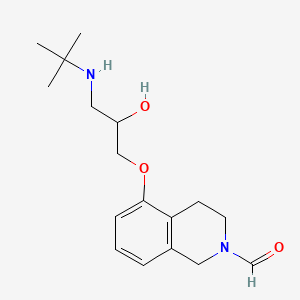
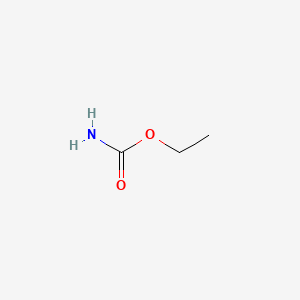
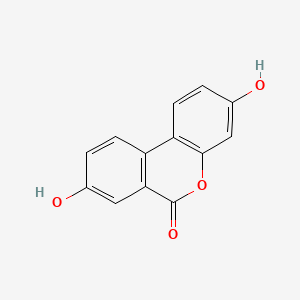
![ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate](/img/structure/B1682118.png)
